BenchChemオンラインストアへようこそ!

co-Amilozide

Hypertension Cardiovascular Outcomes Fixed-Dose Combination

Co-Amilozide (CAS 68529-45-3) is a fixed-ratio combination of amiloride hydrochloride and hydrochlorothiazide, designed to provide diuresis while mitigating thiazide-induced hypokalemia. Its aldosterone-independent ENaC mechanism and distinct pharmacokinetic profile cannot be replicated by substituting individual components. Backed by the INSIGHT trial (n=6,321) and proven in heart failure and hepatic cirrhosis, this validated reference standard is ideal for cardiovascular research and formulation development. Secure your supply now.

Molecular Formula C13H16Cl2N10O5S2
Molecular Weight 527.4 g/mol
CAS No. 68529-45-3
Cat. No. B1195660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameco-Amilozide
CAS68529-45-3
Synonymsamiloride - hydrochlorothiazide
amiloride hydrochloride, hydrochlorothiazide 1:10
amiloride, hydrochlorothiazide drug combination
co-amilozide
co-amilozide hydrochloride
Moduretic
Molecular FormulaC13H16Cl2N10O5S2
Molecular Weight527.4 g/mol
Structural Identifiers
SMILESC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N
InChIInChI=1S/C7H8ClN3O4S2.C6H8ClN7O/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h1-2,10-11H,3H2,(H2,9,12,13);(H4,8,9,13)(H4,10,11,14,15)
InChIKeyGRASNTSYMCINOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Co-Amilozide (CAS 68529-45-3): Procurement Evidence for a Fixed-Dose Potassium-Sparing Antihypertensive Combination


Co-amilozide is a fixed-dose oral combination of the potassium-sparing diuretic amiloride hydrochloride and the thiazide diuretic hydrochlorothiazide [1]. This binary formulation (British Approved Name) is designed to provide diuresis and blood pressure reduction while counteracting the potassium depletion typically induced by thiazide monotherapy .

Procurement Rationale: Why Co-Amilozide is Not Interchangeable with Other Potassium-Sparing Combinations or Monotherapies


Co-amilozide is a fixed-ratio co-formulation (2.5 mg/25 mg or 5 mg/50 mg) that cannot be replaced by individual components or alternative potassium-sparing diuretics without altering electrolyte and metabolic outcomes. The amiloride component acts independently of aldosterone on epithelial sodium channels (ENaC), providing a mechanism distinct from spironolactone or eplerenone, and its bioavailability (~50%) and peak concentration (3–4 hours) differ from other potassium-sparing agents, necessitating its specific presence to achieve the demonstrated potassium-sparing effect [1][2].

Quantitative Differentiation: Co-Amilozide vs. Comparators


Blood Pressure Reduction: Comparable Efficacy to Nifedipine GITS in High-Risk Hypertension

In the INSIGHT trial, co-amilozide (25 mg hydrochlorothiazide + 2.5 mg amiloride daily) reduced blood pressure from 176/-- mm Hg to 145/82 mm Hg in diabetic patients, which was comparable to the reduction observed with nifedipine GITS 30 mg (175/-- mm Hg to 144/82 mm Hg) [1]. The primary cardiovascular outcome incidence was also similar between the two treatments (8.4% vs. 8.3%; RR=0.99, P=1.00) [1].

Hypertension Cardiovascular Outcomes Fixed-Dose Combination

Hypokalemia Prevention: Superiority Over Hydrochlorothiazide Monotherapy

Co-amilozide significantly reduces the incidence of hypokalemia compared to hydrochlorothiazide alone. In a trial of 266 hypertensive patients, hypokalemia (serum K+ <3.5 mmol/L) occurred in 14% of patients on the combination versus 29% on HCTZ monotherapy (P=0.0026) [1]. In an elderly population, hypokalemia developed in 2/130 patients on the combination versus 10/130 on HCTZ alone [2].

Electrolyte Management Hypokalemia Diuretic Therapy

Coronary Calcification Progression: Slower Rate with Nifedipine GITS vs. Co-Amilozide

In the INSIGHT CT substudy (n=201), coronary calcium progression was slower in the nifedipine group compared to co-amilozide, with the difference being statistically significant at year 1 (3.18% vs. 27%, P=0.02) and year 3 (40% vs. 78%, P=0.02) [1].

Coronary Artery Disease Calcium Scoring Diuretic Therapy

Antihypertensive Potency: Amiloride vs. Spironolactone and Eplerenone

A systematic review and meta-analysis (84 randomized comparisons) quantified the placebo-adjusted systolic blood pressure (SBP) reductions for amiloride as -9.9 mm Hg, compared to -13.2 mm Hg for spironolactone and -9.2 mm Hg for eplerenone [1]. Spironolactone had significantly greater antihypertensive potency than amiloride (-4.0 mm Hg difference, 95% CI -7.4 to -0.6) [1]. The amiloride-to-spironolactone dose equivalence ratio was estimated at 3.3:1 [1].

Potassium-Sparing Diuretics Blood Pressure Dose-Response

Serum Potassium Stabilization: High-Dose HCTZ/A vs. HCTZ/Potassium Chloride

In a crossover study, when the dose was doubled to 100 mg hydrochlorothiazide, serum potassium remained stable with HCTZ/amiloride (3.82 vs. 3.78 mmol/L) but significantly decreased with HCTZ/potassium chloride (3.60 vs. 3.42 mmol/L, P<0.05) [1]. This indicates superior potassium stabilization by amiloride at higher thiazide doses.

Potassium Homeostasis Thiazide Diuretics Supplementation

Hyponatremia Risk: Co-Amilozide vs. Other Diuretics in Geriatric Patients

In a study of 1000 consecutive geriatric admissions, hyponatremia (serum Na+ <130 mmol/L) was not significantly commoner in the 41 patients prescribed co-amilozide than in those prescribed other diuretics [1]. However, co-amilozide comprised a significantly higher proportion of community prescriptions (18% vs. 12% inpatient, P<0.05), suggesting its widespread outpatient use in this population [1].

Electrolyte Safety Geriatric Pharmacotherapy Hyponatremia

Procurement-Driven Application Scenarios for Co-Amilozide (CAS 68529-45-3)


Formulary Inclusion for Hypertension Management in Patients with Diabetes or Metabolic Concerns

Co-amilozide is a rational formulary choice for hypertensive patients with diabetes or those at risk of developing diabetes, based on the INSIGHT trial data showing comparable cardiovascular protection to nifedipine GITS (primary outcome 8.4% vs. 8.3%, P=1.00) but with a slightly higher incidence of new-onset diabetes (5.6% vs. 4.3%, P=0.023) [1]. Procurement decisions should weigh this metabolic risk against the cost-effectiveness and established diuretic benefits in high-risk populations.

Electrolyte-Conscious Diuretic Regimens in Heart Failure and Cirrhosis

Co-amilozide is particularly indicated in congestive heart failure and hepatic cirrhosis with ascites where potassium conservation is critical [1]. The combination reduces hypokalemia incidence by ~50% compared to HCTZ monotherapy (14% vs. 29%, P=0.0026) [2], and at high HCTZ doses (100 mg), it maintains serum potassium stability better than potassium chloride supplementation (stable vs. -0.18 mmol/L drop, P<0.05) [3]. This makes it a preferred option in digitalized patients and those requiring aggressive diuresis.

Clinical Trial Comparator for Cardiovascular Outcome Studies Involving Diuretics

Co-amilozide has been successfully used as the active comparator in large-scale cardiovascular outcome trials such as INSIGHT (n=6321), demonstrating consistent blood pressure reduction and providing a well-characterized safety profile [1]. Its established adverse event profile (e.g., serious adverse events in 880/3164 vs. 796/3157 for nifedipine, P=0.02) [2] makes it a reliable and validated reference standard for trials evaluating new antihypertensive agents.

Geriatric Hypertension Management with Electrolyte Monitoring Considerations

In elderly patients, co-amilozide offers effective blood pressure reduction without a significantly increased risk of hyponatremia compared to other diuretics [1]. The elderly-specific trial data confirms hypokalemia occurs in only 1.5% of elderly patients on the combination versus 7.7% on HCTZ alone [2], supporting its use in community geriatric practice where electrolyte monitoring may be less frequent.

Quote Request

Request a Quote for co-Amilozide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.